molecular formula C13H22ClNO2S B589930 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride CAS No. 868738-44-7

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride

Cat. No.: B589930
CAS No.: 868738-44-7
M. Wt: 291.834
InChI Key: ZKVCWPPXXYVULN-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride is a synthetic phenethylamine derivative belonging to the 2C-T class of psychoactive compounds. Structurally, it features a phenethylamine backbone substituted with methoxy groups at positions 2 and 5, and an isopropylthio (-S-iPr) group at position 4 of the aromatic ring. The hydrochloride salt form enhances its stability and solubility for laboratory use. Limited commercial availability is noted, with suppliers like BOC Sciences offering the compound for research purposes .

Properties

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVCWPPXXYVULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868738-44-7
Record name 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868738447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-T-4 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NV39W52A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-4-(isopropylthio)phenethylamine hydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Phenethylamines: From substitution reactions

Scientific Research Applications

Analytical Chemistry

2C-T-4 serves as a reference standard in analytical chemistry for the identification and quantification of related compounds in biological samples. Its distinct chemical properties allow for precise analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to be developed for detecting psychoactive substances in various matrices.

MethodSample TypeDetection Limit
LC-MSUrine10 ng/mL
GC-MSPlasma0.12 ng/mg

Biological Research

In biological studies, 2C-T-4 has been investigated for its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. These interactions are crucial for understanding its psychoactive effects.

  • Mechanism of Action : The compound acts as an agonist at serotonin receptors, influencing neurotransmission pathways associated with mood and perception.
  • Case Study : A study reported that administration of 2C-T-4 in animal models resulted in significant alterations in behavior consistent with psychedelic effects, highlighting its potential for further research into therapeutic applications for psychiatric disorders .

Medicinal Applications

Research into the medicinal applications of 2C-T-4 has focused on its potential therapeutic effects in treating conditions such as depression and anxiety disorders. The compound's ability to modulate serotonin pathways suggests it may offer benefits similar to other psychedelics currently being studied.

Mechanism of Action

The compound exerts its effects primarily through agonism of the 5-HT2A serotonin receptor in the brain. This interaction leads to altered perception, mood, and cognition. The exact molecular pathways involved are still under investigation, but it is believed to share mechanisms with other hallucinogenic phenethylamines .

Comparison with Similar Compounds

Key Observations :

Pharmacological and Functional Differences

Receptor Interactions

  • 2C-T Series : All 2C-T analogs are hypothesized to act as serotonin receptor agonists, with potency influenced by the 4-position substituent. The bulkier isopropylthio group in 2C-T-4 may reduce receptor affinity compared to smaller substituents like ethylthio (2C-T-2) .
  • However, direct evidence for 2C-T-4 is lacking.

Analytical Identification

  • Color Tests: 2C-T-7 produces distinct color reactions (e.g., salmon orange with Marquis reagent, dark purple with Mecke’s reagent) .

Biological Activity

2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, commonly referred to as a member of the 2C family of phenethylamines, is a synthetic compound known for its psychoactive properties. This compound exhibits significant biological activity, particularly as a serotonin receptor agonist, which has implications for both therapeutic applications and potential neurotoxicity.

The primary mechanism of action for 2,5-Dimethoxy-4-(isopropylthio)phenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These interactions are crucial for the compound's psychedelic effects. Studies indicate that compounds in this class can elicit significant agonistic activity at these receptors, leading to alterations in perception and mood.

Serotonin Receptor Agonism

Research has shown that 2C compounds, including 2,5-Dimethoxy-4-(isopropylthio)phenethylamine, demonstrate varying degrees of affinity and selectivity for serotonin receptors. For example:

Compound NameReceptor Affinity (Ki)Effects
2C-T-28–1700 nM at 5-HT2APsychedelic effects
2C-PHigh affinity for 5-HT2AHallucinogenic effects
2C-IModerate affinityStimulant and empathogenic effects

These findings suggest that modifications in the chemical structure of phenethylamines can significantly influence their receptor binding profiles and resultant biological activities .

Immunomodulatory Effects

In addition to its psychoactive properties, research indicates that 2C compounds can modulate immune responses. A study on 2C-T-2 reported a decrease in nitric oxide (NO) production by T and B lymphocytes in mice following administration. The reduction in NO levels suggests a potential immunosuppressive effect, indicating that these compounds may interfere with immune cell activation .

Clinical Observations

Several case reports have documented the effects of 2C compounds in recreational settings. In one study involving five young adults who ingested 2C-P, symptoms included severe agitation, confusion, visual hallucinations, and physiological changes such as mydriasis and tachycardia. Despite the intense effects observed, all patients had favorable outcomes following medical intervention .

Toxicological Analysis

Toxicological assessments have been conducted to evaluate the presence and impact of these compounds in biological samples. For instance:

SubstanceDetection MethodConcentration Detected
2C-PGC-MSUrine: 10 ng/mL
HPLC-DADBlood: 20 µg/L

These analyses highlight that even low concentrations of these substances can result in significant psychoactive effects .

Neurotoxicity Studies

Recent studies have begun to explore the neurotoxic potential of phenethylamines like 2C-T-2 and its derivatives. In vitro experiments have shown that exposure to these compounds can lead to cytotoxicity in neuronal cultures. The mechanisms underlying this neurotoxicity are still being elucidated but may involve oxidative stress pathways .

Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of these compounds reveal that variations in substituents significantly impact their biological activity. For example, increasing lipophilicity through alkyl substitutions generally enhances receptor binding affinity at the serotonin receptors but may also increase the risk of neurotoxic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves thioalkylation of 2,5-dimethoxyphenethylamine precursors using isopropylthiol derivatives under controlled acidic or oxidative conditions. For example, analogous compounds (e.g., 2C-T-4) are synthesized via nucleophilic substitution at the 4-position of the phenyl ring . Post-synthesis, purity validation requires orthogonal methods:

  • HPLC with UV detection (λ = 280 nm) to assess organic impurities.
  • 1H/13C NMR for structural confirmation, focusing on methoxy (δ 3.7–3.9 ppm) and isopropylthio (δ 1.2–1.4 ppm) proton environments.
  • Elemental analysis to confirm stoichiometry (e.g., C, H, N, S content) .

Q. How is the 5-HT2A receptor binding affinity of this compound determined experimentally?

  • Methodological Answer : Radioligand competitive binding assays using [³H]ketanserin or [¹²⁵I]DOI in rat cortical membranes are standard. Key steps:

  • Membrane preparation : Isolate cortical tissue, homogenize, and centrifuge to obtain synaptic membranes.
  • Incubation : Compete the compound against a radiolabeled ligand (e.g., 1 nM [³H]ketanserin) at varying concentrations (10⁻¹²–10⁻⁴ M).
  • Data analysis : Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). Cross-validate with functional assays (e.g., calcium flux in HEK-293 cells expressing human 5-HT2A receptors) .

Advanced Research Questions

Q. What structural modifications in the phenethylamine scaffold influence functional selectivity (biased agonism) at 5-HT2A receptors?

  • Methodological Answer : Compare substituents at the 4-position (e.g., isopropylthio vs. methylthio or propylthio) using β-arrestin recruitment vs. Gq-mediated signaling assays. For example:

  • β-arrestin assay : Use Tango™ GPCR biosensors.
  • Gq signaling : Measure IP1 accumulation via ELISA.
  • Data interpretation : Compounds with bulkier 4-position substituents (e.g., isopropylthio) may bias signaling toward β-arrestin pathways, as seen in analogs like 2C-T-7 .

Q. How do researchers resolve contradictions in reported receptor affinity data across studies?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., species differences, membrane preparation methods). Mitigation strategies:

  • Standardize protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK-293) and ligand batches.
  • Cross-validate : Compare radioligand binding (Ki) with functional EC₅₀ values.
  • Meta-analysis : Pool data from ≥3 independent studies, applying statistical weighting for sample size and methodological rigor .

Critical Considerations for Experimental Design

  • Synthesis scalability : Optimize solvent systems (e.g., ethanol/water mixtures) to minimize byproducts during thioalkylation .
  • Analytical challenges : Differentiate positional isomers (e.g., 4-isopropylthio vs. 3-isopropylthio) using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) .
  • Ethical compliance : Adhere to controlled substance regulations (e.g., DEA licensing for in vivo studies in the U.S.) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride
Reactant of Route 2
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.